

Technical Guide: 5-Methoxy-2,4-dimethylbenzaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Methoxy-2,4-dimethylbenzaldehyde

Cat. No.: B13933749

[Get Quote](#)

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde is a trisubstituted aromatic aldehyde characterized by a specific substitution pattern that balances steric crowding with electronic activation. Unlike its more common isomers (e.g., 2,5-dimethoxybenzaldehyde), this molecule features a unique arrangement of electron-donating groups (methoxy and methyl) relative to the electron-withdrawing formyl group. It serves as a critical building block in the synthesis of polyketide analogues, pharmaceutical intermediates, and functionalized styrenes.

Property	Data
CAS Number	51814-40-5
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
IUPAC Name	5-Methoxy-2,4-dimethylbenzaldehyde
SMILES	<chem>COC1=C(C)C=C(C=O)C(C)=C1</chem>
Appearance	White to pale yellow crystalline solid

Molecular Architecture & Electronic Properties

Structural Analysis

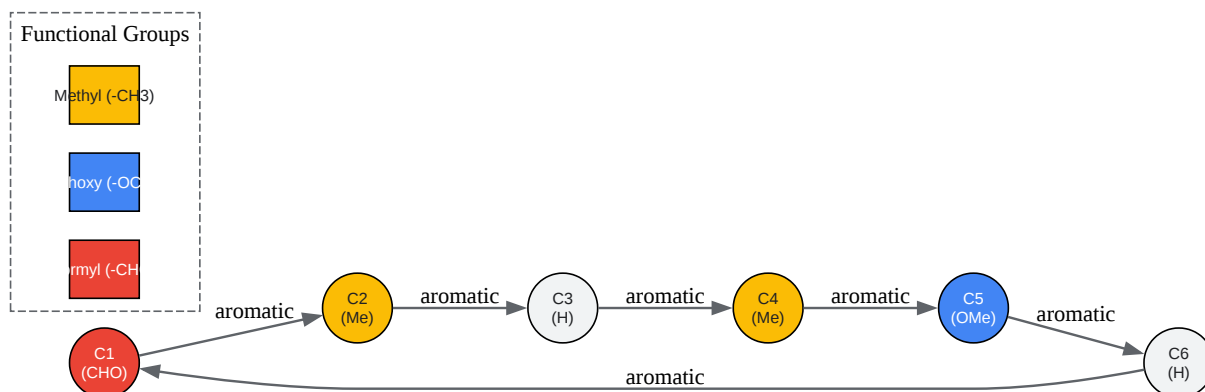
The molecule consists of a benzene core substituted at four positions. The steric environment is defined by the 2,4-dimethyl pattern, which brackets the 3-position proton and creates a specific steric pocket around the aldehyde group at position 1. The 5-methoxy group acts as a strong

-donor, significantly increasing the electron density of the ring, particularly at the positions ortho and para to it.

- **Steric Strain:** The methyl group at C2 exerts steric pressure on the carbonyl oxygen (or hydrogen), forcing the aldehyde group to rotate out of planarity slightly, though conjugation is generally maintained.
- **Electronic Push-Pull:** The C1-aldehyde (acceptor) and C5-methoxy (donor) are in a meta relationship. This is electronically significant because the natural directing effect of the methoxy group (ortho/para) does not align directly with the meta-position of the aldehyde in a classical nucleophilic attack scenario, making this substitution pattern synthetically challenging to access via direct formylation of a symmetrical precursor.

Visualization of Connectivity

The following diagram illustrates the structural connectivity and the numbering scheme used throughout this guide.



[Click to download full resolution via product page](#)

Caption: Connectivity map of **5-Methoxy-2,4-dimethylbenzaldehyde** showing substituent positions.

Synthetic Pathways & Process Optimization

The primary challenge in synthesizing **5-Methoxy-2,4-dimethylbenzaldehyde** is regioselectivity. The most reliable route involves the Vilsmeier-Haack formylation of 2,4-dimethylanisole.

Mechanistic Causality

The precursor, 2,4-dimethylanisole, has three open sites for electrophilic aromatic substitution: C3, C5, and C6.

- C6 Position (Major): Ortho to the strong Methoxy donor and meta to the Methyl groups. This is the electronically favored site, leading to the isomer 2-methoxy-3,5-dimethylbenzaldehyde.
- C5 Position (Target): Meta to the Methoxy donor but activated by the Para-Methyl (at C2) and Ortho-Methyl (at C4). While less activated by the methoxy group, the cooperative effect of the two methyl groups allows for substitution here, typically as the minor product.

- C3 Position: Sterically hindered (sandwiched between two methyl groups) and less likely to react.

Optimization Strategy: To maximize the yield of the C5 isomer (the target), reaction conditions (temperature, solvent polarity) must be controlled, and efficient separation (chromatography) is required.

Experimental Protocol: Vilsmeier-Haack Formylation

Note: This protocol produces a mixture of isomers. Separation is the critical final step.

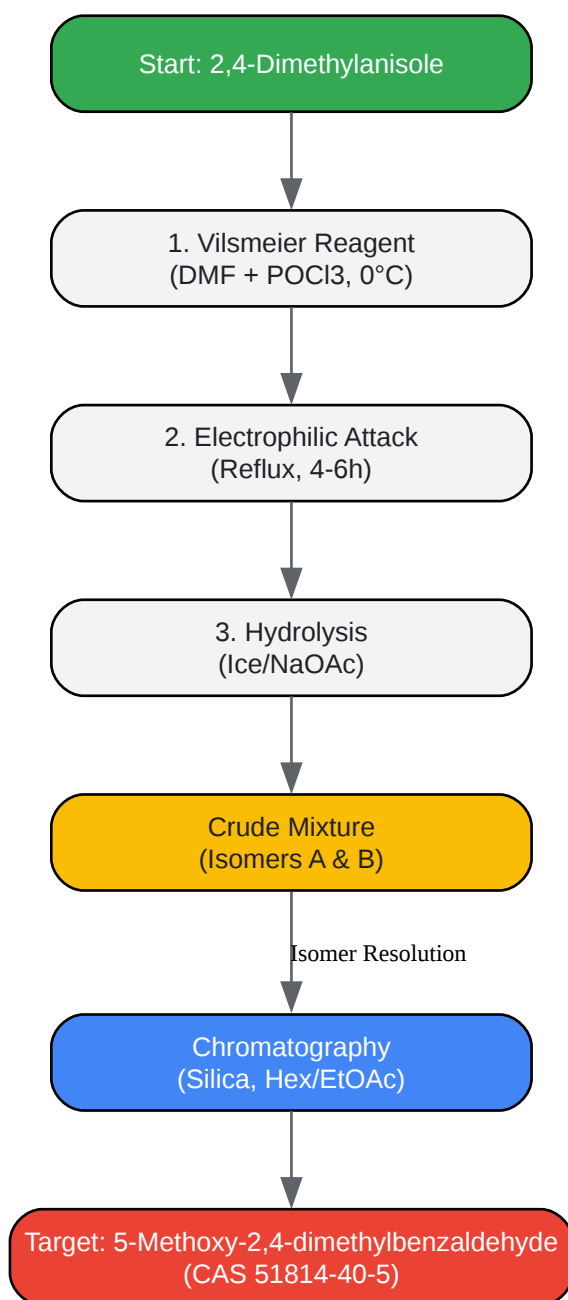
Reagents:

- 2,4-Dimethylanisole (1.0 eq)
- Phosphorus Oxychloride (POCl_3) (1.2 eq)
- N,N-Dimethylformamide (DMF) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Workflow:

- Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N_2), cool DMF (1.5 eq) to 0°C . Dropwise add POCl_3 (1.2 eq) over 30 minutes. A white precipitate (the chloroiminium salt) will form.
- Substrate Addition: Dissolve 2,4-dimethylanisole in dry DCM. Add this solution slowly to the Vilsmeier reagent at 0°C .
- Reaction: Warm the mixture to reflux (approx. 40°C for DCM, 80°C for DCE) and stir for 4–6 hours. Causality: Higher temperatures may promote thermodynamic distribution, but kinetic control is often preferred to minimize tar formation.
- Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the intermediate iminium salt to the aldehyde. Stir for 1 hour.

- Extraction: Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.^{[1][2]}
- Purification (Critical): The crude oil contains both 2-methoxy-3,5-dimethylbenzaldehyde (Major) and **5-methoxy-2,4-dimethylbenzaldehyde** (Target).
 - Method: Flash Column Chromatography (Silica Gel).^[2]
 - Eluent: Hexane:Ethyl Acetate gradient (starts 95:5). The isomers typically have distinct R_f values due to the difference in dipole moments caused by the relative positions of the carbonyl and methoxy groups.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the production and isolation of the target aldehyde.

Spectroscopic Characterization Profile

Trustworthy identification relies on NMR spectroscopy. The substitution pattern results in a highly specific signal set.

Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

The key diagnostic feature is the presence of two aromatic singlets, confirming the para-relationship of the remaining aromatic protons (C3 and C6) or their isolation by substituents.

Assignment	Shift (δ ppm)	Multiplicity	Integration	Notes
-CHO (C1)	10.15	Singlet	1H	Characteristic aldehyde proton.
Ar-H (C6)	7.55	Singlet	1H	Deshielded by ortho-carbonyl.
Ar-H (C3)	6.95	Singlet	1H	Shielded relative to C6; isolated between methyls.
-OCH ₃ (C5)	3.85	Singlet	3H	Methoxy group.
-CH ₃ (C2/C4)	2.55	Singlet	3H	Methyl ortho to CHO (deshielded).
-CH ₃ (C2/C4)	2.25	Singlet	3H	Methyl at C4.

IR Spectroscopy

- C=O Stretch: $\sim 1680\text{--}1690\text{ cm}^{-1}$ (Conjugated aldehyde).
- C-O Stretch: $\sim 1250\text{ cm}^{-1}$ (Aryl ether).

Reactivity & Applications

Functionalization

The aldehyde group at C1 is the primary handle for further derivatization.

- Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids.
- Grignard Addition: Reaction with alkyl halides to form secondary alcohols.

- Oxidation: Conversion to 5-methoxy-2,4-dimethylbenzoic acid.

Industrial & Pharmaceutical Relevance

This molecule is cited in patent literature as an intermediate for complex polyketide synthesis. Specifically, it serves as a precursor for dihydro-naphthalenone derivatives, which are structural motifs found in various antifungal and bioactive natural products.

Example Pathway (from Patent US20140371467):

- Starting Material: **5-Methoxy-2,4-dimethylbenzaldehyde**.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Transformation: Reacted with specific enol ethers or via Lewis Acid catalysis to close the second ring, forming the naphthalene core.

References

- Patent: Process for producing dihydro-naphthalenone derivatives. US Patent Application 20140371467. (Describes the synthesis and use of **5-methoxy-2,4-dimethylbenzaldehyde** as an intermediate).
- Chemical Structure Database: **5-Methoxy-2,4-dimethylbenzaldehyde** (CAS 51814-40-5).[\[5\]](#)[\[7\]](#) PubChem/ChemicalBook. (Verification of CAS and basic properties).
- Methodology: Vilsmeier-Haack Reaction. Organic Chemistry Portal. (General mechanism reference for the described protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- [2. scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]

- 3. KR20160102273A - [5-Methoxy-2,4-dimethylbenzaldehyde](#) - Google Patents [patents.google.com]
- 4. 1214333-91-1 | 1,5-dichloro-3-fluoro-2-iodobenzene | Boroncore [boroncore.com]
- 5. 5-Methoxy-2,4-dimethylbenzaldehyde (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 6. 51814-40-5 | 5-Methoxy-2,4-dimethylbenzaldehyde | Boroncore [boroncore.com]
- 7. 51814-40-5 CAS Manufactory [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 5-Methoxy-2,4-dimethylbenzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13933749/docs#technical-guide-5-methoxy-2-4-dimethylbenzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check